Carbocyclic-2',3'-OH-4'-NH2 ara-adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbocyclic-2’,3’-OH-4’-NH2 ara-adenosine is a synthetic nucleoside analogue. It is structurally similar to naturally occurring nucleosides but features a carbocyclic ring instead of a furanose ring. This modification enhances its stability and resistance to enzymatic degradation, making it a valuable compound in medicinal chemistry and antiviral research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Carbocyclic-2’,3’-OH-4’-NH2 ara-adenosine typically involves the cyclization of a suitable precursor, followed by functional group modifications. One common approach is the use of a cyclopentene derivative, which undergoes a series of reactions including hydroxylation and amination to introduce the desired functional groups .
Industrial Production Methods: Industrial production of Carbocyclic-2’,3’-OH-4’-NH2 ara-adenosine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Carbocyclic-2’,3’-OH-4’-NH2 ara-adenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the carbocyclic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Carbocyclic-2’,3’-OH-4’-NH2 ara-adenosine, which can be further utilized in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Carbocyclic-2’,3’-OH-4’-NH2 ara-adenosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study nucleic acid interactions and enzyme mechanisms.
Medicine: It is investigated for its antiviral properties, particularly against herpes viruses and hepatitis B virus.
Industry: It is used in the development of pharmaceuticals and diagnostic tools
Wirkmechanismus
Carbocyclic-2’,3’-OH-4’-NH2 ara-adenosine exerts its effects by mimicking natural nucleosides and incorporating into viral DNA or RNA, leading to chain termination. It targets viral polymerases, inhibiting their activity and preventing viral replication. This mechanism is particularly effective against viruses that rely on rapid replication .
Vergleich Mit ähnlichen Verbindungen
Arabinofuranosyladenine (ara-A): A naturally occurring nucleoside analogue with antiviral properties.
Carbocyclic-2’,3’-OH-4’-NH2 adenosine: Similar structure but lacks the arabinose configuration.
Uniqueness: Carbocyclic-2’,3’-OH-4’-NH2 ara-adenosine is unique due to its carbocyclic ring, which enhances its stability and resistance to enzymatic degradation compared to other nucleoside analogues. This makes it a more effective antiviral agent with a broader spectrum of activity .
Eigenschaften
CAS-Nummer |
118237-78-8 |
---|---|
Molekularformel |
C11H16N6O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
(1R,2R,3R,5R)-3-(aminomethyl)-5-(6-aminopurin-9-yl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H16N6O2/c12-2-5-1-6(9(19)8(5)18)17-4-16-7-10(13)14-3-15-11(7)17/h3-6,8-9,18-19H,1-2,12H2,(H2,13,14,15)/t5-,6-,8-,9-/m1/s1 |
InChI-Schlüssel |
GCYNLNCLHKMFHV-SQEXRHODSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CN |
Kanonische SMILES |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.